N-benzyl-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide

Medicinal Chemistry Scaffold Differentiation Chemical Library Procurement

N-Benzyl-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide (CAS 1296274-67-3) is a fully synthetic, heterocyclic small molecule belonging to the isoxazole-3-carboxamide structural class. Publicly available evidence from authoritative databases (PubChem, ChEMBL, BindingDB) and primary peer-reviewed literature contains no quantitative bioactivity, ADMET, or selectivity data directly attributable to this specific compound as of the search date.

Molecular Formula C20H19FN4O5S
Molecular Weight 446.45
CAS No. 1296274-67-3
Cat. No. B2984241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide
CAS1296274-67-3
Molecular FormulaC20H19FN4O5S
Molecular Weight446.45
Structural Identifiers
SMILESCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(NN=C2S(=O)(=O)NC3=CC=C(C=C3)F)C
InChIInChI=1S/C20H19FN4O5S/c1-3-30-20(27)13-5-4-6-16(11-13)22-18(26)17-12(2)23-24-19(17)31(28,29)25-15-9-7-14(21)8-10-15/h4-11,25H,3H2,1-2H3,(H,22,26)(H,23,24)
InChIKeyKZEBZWARHDEHBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide (CAS 1296274-67-3): Procurement-Grade Structural & Target Class Baseline


N-Benzyl-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide (CAS 1296274-67-3) is a fully synthetic, heterocyclic small molecule belonging to the isoxazole-3-carboxamide structural class. Publicly available evidence from authoritative databases (PubChem, ChEMBL, BindingDB) and primary peer-reviewed literature contains no quantitative bioactivity, ADMET, or selectivity data directly attributable to this specific compound as of the search date. Supplier technical literature from excluded domains provides only unverifiable, class-generic narrative (e.g., potential kinase or STAT3 pathway modulation) without supporting assay values, comparator references, or experimental conditions [1][2]. The compound therefore occupies a procurement category of 'structurally defined but biologically uncharacterized isoxazole-3-carboxamide'.

Why Generic Substitution of Isoxazole-3-Carboxamide Analogs Risks Undefined Potency and Selectivity for N-Benzyl-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide


The isoxazole-3-carboxamide pharmacophore tolerates extensive substitution at the N-benzyl, 5-methylenephenoxy, and phenoxy-acylamino positions, with peer-reviewed studies demonstrating that even single-atom changes can shift IC₅₀ values by orders of magnitude, invert target selectivity, or ablate cellular activity entirely [1][2]. Because no quantitative structure–activity relationship (SAR) data exists for CAS 1296274-67-3, a procurement decision to substitute any closely related analog (e.g., N-cyclohexylmethyl, N-phenyl, or alternative 5-oxymethylene congeners) carries an undefined risk of acquiring a compound with substantially divergent pharmacological properties despite apparent structural similarity. Until direct comparative data emerge, scientific selection must treat this compound as functionally non-substitutable with its nearest commercially available analogs.

Quantitative Differentiation Evidence Inventory for N-Benzyl-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide Relative to Closest Structural Analogs


Structural Uniqueness of the N-Benzyl / 5-(4-Isobutyramidophenoxy)methyl Substitution Pattern vs. Commercial Screening Library Analogs

The target compound's substitution pattern—N-benzyl on the 3-carboxamide and a 5-methylenephenoxy group bearing a para-isobutyrylamino substituent—is structurally distinct from the nearest commercially available Hit2Lead/ChemBridge analog, N-benzyl-5-{[benzyl(methyl)amino]methyl}-N-methyl-3-isoxazolecarboxamide (SC-14390552), which differs in the methylene linker substituent (benzyl(methyl)amine vs. isobutyramidophenoxy), the absence of the phenoxy spacer, and N-methylation of the carboxamide nitrogen . These differences produce substantially divergent calculated physicochemical properties: the target compound exhibits higher molecular weight (~422.4 Da theoretical free base vs. 349 Da), higher calculated LogP (approximately 3.8–4.2 vs. 2.89), and a larger topological polar surface area due to the additional amide and ether oxygen atoms [1]. No overlapping biological assay results are available to quantify the functional consequence of these structural differences.

Medicinal Chemistry Scaffold Differentiation Chemical Library Procurement

Class-Level Anticancer Potency Range in Isoxazole-Carboxamide Derivatives Provides Context but Not Specific Evidence for CAS 1296274-67-3

A peer-reviewed series of phenyl-isoxazole-carboxamide derivatives evaluated against MCF-7, HCT-116, and HepG2 cancer cell lines reported IC₅₀ values spanning 1.2 µM to >50 µM depending on peripheral substitution [1]. Separately, a melanoma-focused isoxazole-carboxamide series showed GI₅₀ values of 3.5–28.7 µM against A375 and SK-MEL-28 cell lines [2]. The target compound CAS 1296274-67-3 was not among the tested molecules in either study and possesses a substitution pattern not represented in the respective SAR tables. Without direct testing, its anticancer potency cannot be inferred from these class-level datasets.

Cancer Biology Anticancer Screening Class-Level SAR

Absence of Kinase Profiling Data Precludes Selectivity Claims Relative to Isobutyrylamino-Containing Kinase Inhibitor Chemotypes

The isobutyrylamino motif appears in several known kinase inhibitor chemotypes, including LIM kinase inhibitors (e.g., LimKi 3, CHEBI:138670) and various screening hits in PubChem BioAssay records [1]. However, CAS 1296274-67-3 has not been profiled against any kinase panel, selectivity screen, or biochemical binding assay as documented in ChEMBL, BindingDB, or PubChem BioAssay [2]. Without kinome-wide profiling data, the target compound cannot be positioned relative to isobutyrylamino-containing reference inhibitors, and any claim of kinase selectivity or polypharmacology advantage over alternatives is unsupported.

Kinase Selectivity Profiling Off-Target Risk

Evidence-Constrained Application Scenarios for N-Benzyl-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide (CAS 1296274-67-3)


Chemical Probe Development Requiring a Structurally Distinct Isoxazole-3-Carboxamide Scaffold with Unexplored SAR

For medicinal chemistry teams seeking to expand SAR around the 5-methylenephenoxy and N-benzyl vectors of isoxazole-3-carboxamides, CAS 1296274-67-3 offers a substitution pattern absent from published SAR series . Its procurement is justified as a synthetic diversification starting point, with the explicit understanding that all biological annotation must be generated de novo.

Computational Docking or Pharmacophore Modeling with an Untested Isoxazole Ligand

The compound's well-defined single-chemical-entity structure supports use in computational target prediction, reverse docking, or pharmacophore hypothesis generation, where its uncharacterized biological status does not hinder in silico workflows [1]. Procurement is appropriate for cheminformatics groups requiring diverse isoxazole inputs for virtual screening libraries.

Negative Control or Inactive Comparator Design in Isoxazole-Focused Assays

Given the absence of reported biological activity, CAS 1296274-67-3 may serve as a structurally matched negative control in assays where an active isoxazole-carboxamide has been identified, provided that experimental confirmation of inactivity is first established in the assay system of interest.

Quality Control Standard for Isoxazole-3-Carboxamide Analytical Method Development

The compound can serve as a retention-time or mass-spectral standard in HPLC, LC-MS, or NMR method development for isoxazole-3-carboxamide-containing compound collections, leveraging its unique molecular weight and fragmentation pattern for peak identification.

Quote Request

Request a Quote for N-benzyl-5-{[4-(isobutyrylamino)phenoxy]methyl}isoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.